molecular formula C19H16ClFN2OS B2931142 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 1421465-21-5

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2931142
CAS RN: 1421465-21-5
M. Wt: 374.86
InChI Key: QEXNBDSJOXGOPM-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound, also known as CCF-0214, has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have demonstrated the potential of certain benzothiazolinone acetamide analogs in photovoltaic applications, showing good light-harvesting efficiency (LHE) and promising free energy of electron injection for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies to understand ligand-protein interactions with Cyclooxygenase 1 (COX1) have highlighted specific compounds with notable binding affinity, indicating potential biological applications beyond photovoltaics (Mary et al., 2020).

Anticancer Activity

The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives have revealed compounds with significant anticancer activity, particularly against A549 human lung adenocarcinoma cells. These findings suggest a potential pathway for developing new therapeutic agents targeting cancer cells (Evren et al., 2019).

Structural Characterization

Research into isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has provided insights into the crystalline structures suitable for single crystal diffraction analysis. This work contributes to our understanding of the molecular conformation and potential applications in materials science (Kariuki et al., 2021).

Cholinesterase Inhibition

New synthetic 1,2,4-triazole derivatives have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases. Certain compounds demonstrated moderate to good activities, suggesting their potential as therapeutic agents (Riaz et al., 2020).

Pesticide Potential

The characterization of new derivatives of N-aryl-2,4-dichlorophenoxyacetamide has expanded the possibilities for developing more effective pesticides. These compounds, potential pesticides, have been thoroughly analyzed through X-ray powder diffraction, highlighting their structural properties and potential applications in agriculture (Olszewska et al., 2008).

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2OS/c1-12-17(25-19(23-12)15-4-2-3-5-16(15)20)11-22-18(24)10-13-6-8-14(21)9-7-13/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXNBDSJOXGOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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